2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)13-9-12(19(2,17)18)4-3-11(13)10-16/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJNLLUGIQENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700180 | |
| Record name | 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-37-5 | |
| Record name | 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. As a novel compound with potential pharmacological relevance, this document serves as a foundational resource for researchers in medicinal chemistry and drug development.
Deciphering the Chemical Architecture
The structure of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde is defined by a central benzaldehyde core with two key substituents. Based on IUPAC nomenclature, the molecule consists of:
-
A benzaldehyde ring, which is a benzene ring substituted with a formyl group (-CHO).
-
A 4-methyl-1-piperazinyl group attached to the second carbon atom (C2) of the benzene ring. This heterocyclic moiety is a six-membered ring containing two nitrogen atoms, with a methyl group on one of the nitrogens.
-
A methylsulfonyl group (-SO₂CH₃) attached to the fourth carbon atom (C4) of the benzene ring. This group is a strong electron-withdrawing group.
The combination of these functional groups suggests a molecule with specific electronic and steric properties that could be of interest in medicinal chemistry.
Key Structural Features and Identifiers
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)C=O |
| InChI Key | (Predicted) |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1[label="H"]; O1 [label="O"]; N1 [label="N"]; C8 [label="C"]; C9 [label="C"]; N2 [label="N"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H2[label="H3"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; C13 [label="C"]; H3[label="H3"];
// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Aldehyde group C1 -- C7 [len=1.5]; C7 -- H1[len=1.2]; C7 -- O1 [len=1.5, style=double];
// Piperazinyl group C2 -- N1 [len=1.5]; N1 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- N2 [len=1.5]; N2 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5];
// Methyl group on piperazine N2 -- C12 [len=1.5]; C12 -- H2[len=1.2];
// Methylsulfonyl group C4 -- S1 [len=1.5]; S1 -- O2 [len=1.5, style=double]; S1 -- O3 [len=1.5, style=double]; S1 -- C13 [len=1.5]; C13 -- H3[len=1.2]; }
Figure 1: 2D structure of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
Proposed Synthetic Strategy
While a specific synthesis for 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde has not been reported in the literature, a plausible synthetic route can be designed based on established organic chemistry reactions. A potential approach involves a nucleophilic aromatic substitution (SₙAr) reaction.
The proposed synthesis starts from a commercially available or readily synthesized precursor, 2-fluoro-4-(methylsulfonyl)benzaldehyde. The fluorine atom at the C2 position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of both the adjacent aldehyde group and the para-sulfonyl group.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2-fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.5 eq).
-
Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to the reaction mixture to scavenge the hydrofluoric acid (HF) formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (4-24 h). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
Figure 2: Proposed synthetic workflow for 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the piperazine ring protons, and the methyl groups of the piperazine and sulfonyl moieties.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbons of the piperazine ring, and the methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (282.36 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), the S=O stretching of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C-N stretching vibrations.
Potential Applications in Drug Discovery
The structural motifs present in 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde are commonly found in biologically active molecules. This suggests that the compound could serve as a valuable scaffold or intermediate in drug discovery programs.
-
Piperazine Moiety: The piperazine ring is a well-known pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistaminic, and anticancer agents.[1] Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability.
-
Sulfonyl Group: The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the electronic properties of the molecule. Aryl sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.
-
Benzaldehyde Functionality: The aldehyde group is a versatile functional group that can be readily converted into other functionalities, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Given these features, 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde could be a promising starting point for the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
This technical guide has provided a detailed analysis of the structure, a plausible synthetic route, and the potential applications of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. While this specific molecule is not yet extensively described in the scientific literature, its constituent functional groups are of significant interest to the medicinal chemistry community. The proposed synthesis offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and related compounds in the quest for new and effective therapeutics.
References
There are no direct references for the specific compound 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde in the provided search results. The following references are for related compounds and general concepts.
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]
-
4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. PubChem. [Link]
- Preparation method of p-methylsulfonyl benzaldehyde.
-
Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]
-
4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Benzaldehyde, 4-methyl-. NIST WebBook. [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of Piperazinyl Benzaldehyde Derivatives
Abstract
The synthesis of novel bioactive molecules is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the piperazine nucleus stands out as a "privileged" structure, integral to a vast number of clinically significant drugs.[1] When combined with a benzaldehyde moiety, the resulting piperazinyl benzaldehyde derivatives present a versatile chemical framework with a remarkable breadth of biological activities. This guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, elucidate their diverse pharmacological effects—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—and provide detailed, field-proven experimental protocols for their evaluation. The narrative is grounded in causality, explaining the rationale behind experimental choices and emphasizing the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
The Piperazinyl Benzaldehyde Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in drug design.[2] This structure imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[2] The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[2]
When this versatile piperazine core is chemically linked to a benzaldehyde unit, a scaffold with significant therapeutic potential is created. The aromatic benzaldehyde portion can be readily substituted at various positions, creating a diverse library of derivatives. This structural flexibility allows for the exploration of a wide chemical space to optimize interactions with various biological targets. The combination of the flexible piperazine ring and the rigid, modifiable benzaldehyde group makes this scaffold a prime candidate for developing new therapeutic agents targeting a wide range of diseases.[3]
Caption: General chemical scaffold of piperazinyl benzaldehyde derivatives.
Spectrum of Biological Activities
Piperazinyl benzaldehyde derivatives have demonstrated a wide array of pharmacological effects, making them a subject of intense research.[4] Their biological activities are highly dependent on the nature and position of substituents on both the benzaldehyde and piperazine rings.
Antimicrobial Activity
A significant number of piperazinyl benzaldehyde derivatives exhibit potent antimicrobial properties against a range of pathogenic bacteria and fungi.[5] They have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[6] Some derivatives have also shown promising antifungal activity against species like Candida albicans and Aspergillus niger.[5]
Structure-Activity Relationship (SAR): The antimicrobial potency is often influenced by the lipophilicity and electronic properties of the substituents on the benzaldehyde ring. For instance, the presence of electron-withdrawing groups like halogens (chloro, fluoro) or nitro groups can enhance antibacterial activity. The substitution on the second nitrogen of the piperazine ring also plays a crucial role in determining the spectrum and potency of antimicrobial action.
Anticancer Activity
The piperazine scaffold is a key component in several FDA-approved anticancer drugs, and its derivatives, including those with a benzaldehyde moiety, are actively being investigated for their cytotoxic effects against various cancer cell lines.[1][7] These compounds have shown efficacy against lung, breast, colon, and liver cancer cell lines.[8]
Mechanism of Action: Many piperazinyl benzaldehyde derivatives induce apoptosis (programmed cell death) in cancer cells.[8] This is often achieved by modulating key signaling pathways, such as the Bax/Bcl-2 pathway, which regulates apoptosis.[9] Some derivatives have also been found to arrest the cell cycle at different phases, preventing cancer cell proliferation.[9]
Illustrative Data:
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [10] |
| Vindoline-piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [10] |
| Chalcone-piperazine hybrid | HeLa (Cervical) | 0.19 | [1] |
| Organotin-piperazine derivative | Ovarian Cancer | 0.11 | [1] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Certain piperazinyl benzaldehyde derivatives have shown significant anti-inflammatory properties.[11] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12][13]
In preclinical models, such as the carrageenan-induced paw edema model in rats, these compounds have demonstrated a notable reduction in inflammation.[14] This suggests their potential as therapeutic agents for inflammatory disorders.[15]
Anticonvulsant Activity
Derivatives of piperazine have been explored for their potential in treating neurological disorders, including epilepsy.[16] Several piperazinyl benzaldehyde derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.[17] Some compounds have shown promising activity with low neurotoxicity.[18]
Potential Mechanisms: The anticonvulsant effects may be mediated through various mechanisms, including modulation of neurotransmitter systems like GABA, or by interacting with ion channels such as sodium and calcium channels.[19]
Key Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the key biological activities of piperazinyl benzaldehyde derivatives.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
I. Materials and Reagents:
-
Test compounds (piperazinyl benzaldehyde derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Resazurin solution (viability indicator)
-
Spectrophotometer or microplate reader
II. Step-by-Step Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by adding a viability indicator like resazurin and measuring the color change or fluorescence.
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
I. Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
II. Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazinyl benzaldehyde derivatives for 24-72 hours. Include vehicle-treated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Future Perspectives and Drug Development Challenges
The broad spectrum of biological activities exhibited by piperazinyl benzaldehyde derivatives makes them highly attractive candidates for further drug development. Future research should focus on:
-
Lead Optimization: Systematically modifying the lead compounds to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Safety: Rigorous testing in animal models of disease to establish in vivo efficacy and to assess potential toxicity.
Challenges in the development of these compounds include ensuring target specificity to minimize off-target effects and overcoming potential issues with drug resistance, particularly for antimicrobial and anticancer applications.
Conclusion
Piperazinyl benzaldehyde derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their structural tractability allows for extensive chemical modification, enabling the optimization of their therapeutic properties. The evidence strongly supports their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. By employing rigorous and validated experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold, paving the way for the development of novel and effective drugs for a multitude of diseases.
References
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed, 28825161.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
- (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives.
- SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
- Synthesis and anticonvulsant activity of some piperazine derivatives.
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- Biological Activities of Piperazine Deriv
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PMC - PubMed Central - NIH.
- Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Deriv
- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central.
- A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.Org.
- Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Compar
- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
- Piperazine derivatives of natural compounds with anticancer activity.
- Structure‐activity relationship of antidepressant activity piperazine derivatives.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
- 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Benchchem.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. mdpi.com [mdpi.com]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
- 19. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde literature review
An In-Depth Technical Guide to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde: Synthesis, Characterization, and Prospective Applications
Introduction
The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on the molecule 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde , a compound that, while not extensively documented in current literature, represents a compelling target for discovery research. It strategically combines three key pharmacophores:
-
The Benzaldehyde Moiety: A versatile chemical handle and a structural component in various biologically active compounds.
-
The Methylsulfonyl Group: A powerful electron-withdrawing group and a bioisostere for other functionalities. It is known to enhance solubility, metabolic stability, and receptor interactions.[1]
-
The 4-Methylpiperazine Unit: A common feature in numerous approved drugs, particularly those targeting the central nervous system (CNS). The piperazine ring system is valued for its ability to improve pharmacokinetic properties and engage with a variety of biological targets.[2][3]
This document serves as a technical guide for researchers and drug development professionals. It provides a prospective analysis, outlining a robust synthetic pathway, detailed characterization protocols, and a scientifically reasoned exploration of the compound's potential biological activities. The narrative is built on established principles of organic chemistry and medicinal chemistry, drawing analogies from well-characterized related molecules to illuminate the path for future investigation.
Proposed Synthesis and Characterization
The synthesis of the target molecule is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. The overall strategy involves the preparation of an activated aromatic precursor followed by its coupling with N-methylpiperazine.
Retrosynthetic Analysis
A logical disconnection of the target molecule points to two primary starting materials: 2-chloro-4-(methylsulfonyl)benzaldehyde and 1-methylpiperazine. The electron-withdrawing nature of both the aldehyde and the methylsulfonyl group is critical for activating the aromatic ring towards nucleophilic attack, making the chloro-substituent a suitable leaving group.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of Precursor 1: 2-chloro-4-(methylsulfonyl)benzaldehyde
The synthesis of this key intermediate can be approached from 4-methylsulfonyltoluene, as outlined in patent literature for the corresponding benzoic acid.[4] The process involves chlorination followed by oxidation.
Step 1: Chlorination of 4-methylsulfonyltoluene
-
Rationale: An electrophilic aromatic substitution (chlorination) is directed by the methyl group to the ortho position. The use of a Lewis acid catalyst like iron facilitates the reaction.
-
Protocol:
-
To a solution of 4-methylsulfonyltoluene in a low-polarity solvent (e.g., dichloromethane), add catalytic iron powder.
-
Bubble chlorine gas through the solution while maintaining the temperature between 85-95 °C.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methylsulfonyltoluene.
-
Step 2: Oxidation to Benzaldehyde
-
Rationale: The oxidation of the methyl group to an aldehyde can be achieved using various methods. A common laboratory-scale method involves conversion to a benzyl bromide followed by Sommelet reaction or by using a milder oxidizing agent to avoid over-oxidation to the carboxylic acid.
-
Protocol (Example using N-Bromosuccinimide and subsequent oxidation):
-
Dissolve 2-chloro-4-methylsulfonyltoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under illumination with a sunlamp until the reaction is complete (monitored by TLC).
-
Cool, filter off the succinimide, and concentrate the filtrate to obtain crude 2-chloro-1-(bromomethyl)-4-(methylsulfonyl)benzene.
-
Dissolve the crude benzyl bromide in a suitable solvent and react with an oxidizing agent like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst to yield the desired aldehyde.
-
Purify the product by column chromatography.
-
Synthesis of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde via SNAr
The core of the synthesis is the nucleophilic aromatic substitution reaction. The strong electron-withdrawing sulfonyl and aldehyde groups sufficiently activate the ring, enabling the displacement of the chloride by the secondary amine of N-methylpiperazine.[5][6]
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-(methylsulfonyl)benzaldehyde (1.0 eq), 1-methylpiperazine (1.2 eq), and a weak base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the anion more nucleophilic.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (singlet, ~9.8-10.2 ppm). Aromatic protons showing characteristic splitting patterns. Piperazine ring protons (multiplets, ~2.5-3.5 ppm). Methyl group on piperazine (singlet, ~2.3 ppm). Methyl group of sulfone (singlet, ~3.2 ppm). |
| ¹³C NMR | Carbonyl carbon (~190 ppm). Aromatic carbons with distinct shifts due to substituents. Piperazine and methyl carbons in the aliphatic region. |
| FT-IR | Strong C=O stretch for the aldehyde (~1700 cm⁻¹). S=O stretches for the sulfone group (~1320 and 1150 cm⁻¹). C-N stretching vibrations. |
| HRMS | Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition. |
Postulated Biological Activity and Therapeutic Potential
The unique combination of pharmacophores in 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde suggests several promising avenues for therapeutic investigation.
Rationale Based on Structural Analogs
-
Central Nervous System (CNS) Activity: A vast number of CNS-active drugs, including antipsychotics (e.g., clozapine) and antidepressants (e.g., vortioxetine), feature a piperazine or methylpiperazine moiety.[7] This structural element often confers affinity for dopamine and serotonin receptors. The introduction of the methylsulfonylbenzaldehyde scaffold could modulate this activity and selectivity, potentially leading to novel agents for psychiatric disorders.
-
Antimicrobial and Antiparasitic Activity: The piperazine core is a well-established anthelmintic agent.[8] Its derivatives have shown broad-spectrum antimicrobial and anti-tubercular activities.[2] The combination with the benzaldehyde and sulfonyl groups could lead to compounds with enhanced potency or a novel mechanism of action against various pathogens.
-
Anticancer Potential: Aromatic sulfonamides are being explored as anticancer agents that can induce oxidative stress in cancer cells.[9] Furthermore, methylsulfonylmethane (MSM) has been reported to inhibit the viability of lung cancer cells.[10] The target molecule, therefore, presents a logical candidate for screening against various cancer cell lines, with a potential mechanism involving the induction of apoptosis.
Hypothesized Pharmacological Profile and Screening Strategy
Based on the above rationale, the target compound could exhibit a polypharmacological profile. An initial screening cascade should be designed to test these hypotheses.
Caption: Proposed initial screening workflow for the target compound.
Conclusion and Future Directions
2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde stands as a promising, yet unexplored, chemical entity at the crossroads of several key areas in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations.
Future research should focus on the successful synthesis and purification of the compound, followed by the systematic execution of the proposed biological screening cascade. Any confirmed activity should be followed by structure-activity relationship (SAR) studies, where modifications to the benzaldehyde (e.g., reduction to alcohol, conversion to oxime) and the methylpiperazine (e.g., variation of the N-alkyl group) could be explored to optimize potency and selectivity. This molecule represents a valuable starting point for the development of new chemical probes and potential therapeutic agents.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-4-(methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]
- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2025, December 31). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). Retrieved from [Link]
-
ACS Applied Polymer Materials. (2026, January 23). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
-
ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
PubMed. (2021, March 26). Do Sulfonamides Interact with Aromatic Rings?. Retrieved from [Link]
-
PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Retrieved from [Link]
-
ResearchGate. (2020, July 29). Effect of Methylsulfonylmethane on Proliferation and Apoptosis of A549 Lung Cancer Cells Through G2/M Cell-cycle Arrest and Intrinsic Cell Death Pathway. Retrieved from [Link]
-
IntechOpen. (2025, September 16). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (n.d.). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Retrieved from [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Methylsulfonylbenzaldehyde Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the intricate world of methylsulfonylbenzaldehyde compounds, a chemical scaffold of burgeoning interest in modern medicinal chemistry. We will dissect the nuanced interplay between chemical structure and biological function, providing a framework for the rational design of novel therapeutic agents. This document moves beyond a mere recitation of facts, offering insights into the causal relationships that govern the potency, selectivity, and overall drug-like properties of this promising class of molecules.
The Methylsulfonylbenzaldehyde Core: A Privileged Motif in Drug Discovery
The methylsulfonylbenzaldehyde framework, characterized by a benzene ring substituted with both a methylsulfonyl (-SO₂CH₃) and a formyl (-CHO) group, represents a unique convergence of chemical functionalities that impart desirable pharmacological properties. The inherent reactivity and specific stereoelectronic features of this scaffold have positioned it as a valuable starting point for the development of inhibitors targeting a range of biological targets, particularly enzymes implicated in pathological processes.
The 4-(methylsulfonyl)benzaldehyde isomer is a frequently encountered precursor in the synthesis of various biologically active molecules, including antibiotics.[1] The strategic importance of this core lies in the distinct and synergistic contributions of its constituent functional groups.
The Enduring Significance of the Methylsulfonyl Group
The methylsulfonyl group is a cornerstone in contemporary drug design, valued for its ability to modulate key physicochemical and pharmacokinetic parameters.[2] Its strong electron-withdrawing nature and capacity to act as a hydrogen bond acceptor are pivotal to its utility.[3]
-
Enhanced Solubility and Reduced Lipophilicity: The polarity of the sulfonyl group can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability and formulation development.[2]
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to an extended duration of action and improved pharmacokinetic profile.[3]
-
Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[3][4]
-
Modulation of Acidity/Basicity: The introduction of a methylsulfonyl group can alter the pKa of nearby functionalities, influencing the ionization state of the molecule at physiological pH.[3]
The Aldehyde Moiety: A Reactive Handle for Covalent and Non-Covalent Interactions
The aldehyde functional group, while sometimes viewed with caution in medicinal chemistry due to its reactivity, offers a powerful tool for achieving high-potency and selective inhibition.[5][6] Its electrophilic nature allows for the formation of reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) within a target protein's active site.[7] This can lead to prolonged target engagement and enhanced biological effect.
Furthermore, the aldehyde can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to the overall binding affinity of the compound.[8]
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of methylsulfonylbenzaldehyde derivatives is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following sections dissect the key SAR principles for this scaffold.
Positional Isomerism of the Core Scaffold
The relative positions of the methylsulfonyl and aldehyde groups on the benzene ring significantly impact the molecule's three-dimensional shape and electronic distribution, thereby influencing its interaction with a biological target. While 4-(methylsulfonyl)benzaldehyde is a common starting material, the exploration of other isomers (e.g., 2- or 3-methylsulfonylbenzaldehyde) can be a fruitful strategy for discovering novel binding modes and improving activity.
The Influence of Aromatic Ring Substituents
The introduction of additional substituents onto the benzaldehyde ring provides a powerful avenue for modulating biological activity. The nature, size, and position of these substituents can profoundly affect potency and selectivity.[9]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents can alter the reactivity of the aldehyde and the overall electron density of the aromatic ring, influencing binding interactions. For instance, electron-withdrawing groups can enhance the electrophilicity of the aldehyde, potentially increasing its reactivity towards nucleophilic residues in a target enzyme. Conversely, electron-donating groups may be favorable for other types of interactions.[10]
-
Steric Bulk: The size and shape of substituents play a crucial role in determining how a molecule fits into a binding pocket. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or diminish activity through steric hindrance.
-
Lipophilicity and Hydrophilicity: The addition of lipophilic or hydrophilic substituents can be used to fine-tune the overall physicochemical properties of the compound, impacting its solubility, cell permeability, and pharmacokinetic profile.[11]
The following table summarizes the general effects of different substituent types on the activity of benzaldehyde derivatives, which can be extrapolated to the methylsulfonylbenzaldehyde scaffold.
| Substituent Type | General Effect on Activity | Rationale |
| Halogens (F, Cl, Br) | Can increase activity | Increases lipophilicity, can participate in halogen bonding, and alters electronic properties.[11] |
| Alkyl Groups (e.g., -CH₃) | Variable | Can increase lipophilicity and fill hydrophobic pockets. The position is critical.[12] |
| Alkoxy Groups (e.g., -OCH₃) | Variable | Can act as hydrogen bond acceptors and influence electronic properties. |
| Hydroxy Groups (-OH) | Can increase activity | Can act as both hydrogen bond donors and acceptors, increasing polarity.[11] |
| Nitro Groups (-NO₂) | Often increases activity | Strong electron-withdrawing group, can participate in hydrogen bonding. |
| Amino Groups (-NH₂) | Variable | Can act as a hydrogen bond donor and alter basicity. |
Bioisosteric Replacement of the Aldehyde
In cases where the reactivity of the aldehyde is a concern for toxicity or off-target effects, bioisosteric replacement can be a valuable strategy. The goal is to substitute the aldehyde with a different functional group that retains the desired biological activity while mitigating unwanted properties. Potential bioisosteres for an aldehyde include, but are not limited to, nitriles, ketones, and various five-membered heterocycles.
Case Study: Methylsulfonylbenzaldehyde Derivatives as Kinase Inhibitors
For example, in the design of c-Met kinase inhibitors, compounds with a 3-aminoindazole scaffold have shown high potency.[2] The SAR of these compounds often involves optimizing substituents on a phenyl ring that could conceptually be a methylsulfonylbenzaldehyde derivative. The general principle is that a specific substitution pattern is required to achieve optimal interactions with the kinase hinge region and other key residues in the ATP-binding pocket.
The following diagram illustrates a hypothetical binding mode of a methylsulfonylbenzaldehyde derivative in a kinase active site, highlighting the key interactions that drive affinity.
Caption: Hypothetical binding of a methylsulfonylbenzaldehyde inhibitor in a kinase active site.
Experimental Protocols for Activity Assessment
The evaluation of methylsulfonylbenzaldehyde derivatives requires a suite of robust and validated assays. The choice of assay will depend on the specific biological target and the desired therapeutic application.
Enzyme Inhibition Assays
For compounds targeting enzymes, a direct inhibition assay is the primary method for determining potency.[14]
Step-by-Step Protocol for a Generic Kinase Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP at appropriate concentrations in the assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for controls) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the product formation using a suitable detection method. Common methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]
-
Self-Validation System:
-
Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing correctly.
-
Negative Control: Use DMSO vehicle controls to define 0% inhibition.
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for high-throughput screening.
Cell-Based Assays for Anticancer Activity
For compounds with potential anticancer activity, cell-based assays are essential to evaluate their effects on cell viability, proliferation, and apoptosis.[1]
Step-by-Step Protocol for an MTT Cell Viability Assay:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the wells and add the media containing the test compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.[16]
-
Experimental Workflow Diagram:
Caption: Workflow for an MTT cell viability assay.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of a methylsulfonylbenzaldehyde derivative is ultimately determined by its ability to modulate specific signaling pathways. For instance, a compound that inhibits a kinase involved in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway, could lead to the suppression of tumor growth and proliferation.
The anti-inflammatory effects of some sulfur-containing compounds are mediated through the inhibition of the NF-κB signaling pathway.[17] Methylsulfonylmethane (MSM), a related compound, has been shown to modulate the immune response by affecting the crosstalk between oxidative stress and inflammation.[9] It is plausible that appropriately designed methylsulfonylbenzaldehyde derivatives could also target these pathways.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The methylsulfonylbenzaldehyde scaffold is a versatile and promising platform for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationships is crucial for unlocking its full potential. Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and evaluation of focused libraries of methylsulfonylbenzaldehyde derivatives against specific, high-value biological targets.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects, including the identification of covalent adducts where applicable.
-
Pharmacokinetic and in vivo studies: Advancing lead compounds into preclinical models to assess their efficacy, safety, and drug-like properties.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of innovative medicines based on the methylsulfonylbenzaldehyde core.
References
- Choi, H., & Lee, J. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Journal of Experimental & Clinical Cancer Research.
- Ferreira, L. G., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
- Gao, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry.
- Huang, L., et al. (Year not available). Computer-aided design, synthesis and biological assay of p-methylsulfonamido phenylethylamine analogues. Acta Pharmaceutica Sinica.
- Krzyk, J., & Eurtiv, V. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry.
- Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients.
- Al-Rawashdeh, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.
- Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry.
-
You matter. (2024). Methylsulfonylmethane (MSM): Biological Mechanisms and Clinical Applic. Retrieved from [Link]
- Satija, G., Sharma, B., & Madan, A. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. European Journal of Medicinal Chemistry.
- El-Sayed, N., et al. (2023).
- Abdel-Gawad, H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
- Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online.
- Foloppe, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Abdellatif, K., & Bakr, R. B. (Year not available). SAR of pyrimidine derivatives as ALK inhibitor.
- American Chemical Society. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry.
-
Drugs.com. (2025). Methylsulfonylmethane (MSM). Retrieved from [Link]
- Patel, K., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Scientific Reports.
- Royal Society of Chemistry. (2024).
- Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur(SVI)-containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- El-Sayed, N., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
- Zhang, D., et al. (2025).
- Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews.
-
ResearchGate. (Year not available). Structure–activity relationships of 2–methylbenzaldehyde analogues. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
- Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
-
National Institutes of Health. (Year not available). Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. Retrieved from [Link]
- Royal Society of Chemistry. (Year not available). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
- Kumar, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry.
-
JoVE. (2022). A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. Retrieved from [Link]
-
WebMD. (2025). Methylsulfonylmethane (MSM). Retrieved from [Link]
-
ResearchGate. (Year not available). Enzyme assay techniques and protocols. Retrieved from [Link]
- McCauley, J. I., et al. (Year not available). Bioassays for anticancer activities. Methods in Molecular Biology.
-
MDPI. (Year not available). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
Sources
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.biomol.com [resources.biomol.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youmatter.mx [youmatter.mx]
Methodological & Application
Application Notes and Protocols for the Safe Handling and Storage of Sulfonylpiperazine Compounds
Introduction: The Sulfonylpiperazine Scaffold in Modern Research
The sulfonylpiperazine moiety is a cornerstone in contemporary medicinal chemistry and drug development. Its prevalence stems from the unique combination of the piperazine ring's favorable pharmacokinetic properties—such as aqueous solubility and basicity for salt formation—and the strong electron-withdrawing nature of the sulfonyl group, which can modulate the pKa of the piperazine nitrogens and introduce critical hydrogen bonding interactions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling and storage of sulfonylpiperazine compounds, ensuring their integrity and the reliability of experimental outcomes.
Chemical and Physical Properties: Understanding the Compound
A thorough understanding of the physicochemical properties of sulfonylpiperazine compounds is fundamental to their proper handling and storage. While specific properties will vary based on the complete molecular structure, the core sulfonylpiperazine scaffold imparts general characteristics that must be considered.
General Characteristics
Sulfonylpiperazine compounds are typically crystalline solids with relatively high melting points due to the polar nature of the sulfonyl group and the potential for intermolecular hydrogen bonding. The presence of the basic piperazine nitrogen allows for the formation of salts, which can significantly enhance aqueous solubility and stability.[2]
Factors Influencing Stability
The stability of sulfonylpiperazine compounds is paramount for their use in research and development. Several factors can influence their degradation, including:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an amide bond.[3]
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of many organic compounds, and piperazine derivatives are no exception.[5][6]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.[7]
Receiving and Initial Handling of Sulfonylpiperazine Compounds
Proper procedures upon receiving a new sulfonylpiperazine compound are critical to prevent contamination and ensure user safety.
Protocol 1: Initial Receipt and Inspection
-
Visual Inspection: Upon receipt, carefully inspect the shipping container for any signs of damage or leakage.
-
Documentation: Verify that the compound name, CAS number, batch number, and quantity match the information on the purchase order and the certificate of analysis (CoA).
-
SDS Review: Before opening the primary container, thoroughly review the Safety Data Sheet (SDS) to understand the specific hazards associated with the compound.[8]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9][10] For powdered solids, a dust mask or respirator may be necessary to avoid inhalation.[11]
-
Work Area: Conduct the initial handling in a well-ventilated area, preferably within a chemical fume hood.[12]
Storage Conditions for Long-Term Stability
The primary goal of storage is to maintain the compound's purity and integrity over time. The following conditions are recommended for sulfonylpiperazine compounds.
General Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or ≤ -20°C (Frozen) | Reduces the rate of chemical degradation.[13] Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the piperazine moiety.[5] |
| Light | Amber vials or storage in the dark | Protects against photodegradation.[6][14] |
| Humidity | Dry, desiccated environment | Piperazines can be hygroscopic; moisture can promote hydrolysis.[2][15] |
Protocol 2: Long-Term Storage
-
Container Selection: Use tightly sealed, amber glass vials or other non-reactive containers.[15]
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, flush the container with an inert gas like argon or nitrogen before sealing.
-
Labeling: Clearly label the container with the compound name, CAS number, batch number, date received, and storage conditions.
-
Inventory Management: Employ a first-in, first-out (FIFO) system to ensure that older stock is used first.
Safe Handling and Weighing Procedures
Adherence to strict handling protocols is essential to prevent exposure and cross-contamination.
Protocol 3: Weighing and Aliquoting
-
Designated Area: Perform all weighing and aliquoting in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.
-
PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9]
-
Static Control: Use an anti-static gun or an ionized balance pan to minimize the dispersal of fine powders.
-
Cleaning: Thoroughly clean the balance and surrounding area after each use to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solid sulfonylpiperazine compound to the solvent slowly to avoid splashing.
Stability and Degradation Pathways
Understanding the potential degradation pathways of sulfonylpiperazine compounds is crucial for interpreting experimental results and for developing stable formulations.
Common Degradation Mechanisms
-
Oxidative Degradation: The piperazine nitrogen atoms can be oxidized, leading to the formation of N-oxides or ring-opened products.[4]
-
Hydrolytic Cleavage: The sulfonamide bond can undergo hydrolysis, particularly at extreme pH values, yielding the corresponding sulfonic acid and piperazine fragments.[3]
-
Photolytic Decomposition: UV light can induce the formation of reactive radical species, leading to a variety of degradation products.[5]
Caption: Factors leading to the degradation of sulfonylpiperazine compounds.
Analytical Methods for Stability Assessment
Regularly assessing the purity and stability of sulfonylpiperazine compounds is a critical component of quality control.
Protocol 4: Stability Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of pharmaceutical compounds.[16]
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent sulfonylpiperazine compound from potential degradation products.
-
Initial Analysis: Upon receipt of the compound, perform an initial HPLC analysis to establish a baseline purity profile.
-
Time-Point Analysis: At regular intervals (e.g., 3, 6, 12 months), analyze a sample of the stored compound under the same HPLC conditions.
-
Data Comparison: Compare the chromatograms from each time point to the initial analysis. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantification: If significant degradation is observed, quantify the amount of the parent compound remaining to determine the rate of degradation.
Caption: Workflow for stability monitoring of sulfonylpiperazine compounds using HPLC.
Waste Disposal
All waste containing sulfonylpiperazine compounds must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including contaminated PPE and weighing paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste, such as unused solutions, in a labeled, sealed, and compatible hazardous waste container.
-
Incompatible Materials: Do not mix sulfonylpiperazine waste with incompatible chemicals. Consult the SDS for a list of incompatible materials.[17]
References
-
Dickson Data. (2022, July 26). Warehouse Storage Conditions for Pharmaceuticals. Retrieved from [Link]
-
Lui, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-115. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2021). International Journal of Pharmaceutical Sciences Review and Research, 66(1), 132-137. Retrieved from [Link]
-
Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
LookChem. (n.d.). 57725-30-1 - 1-methyl-4-({4-[4-(propan-2-yl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperazine. Retrieved from [Link]
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]
-
Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
-
Lin, L., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 7(5), 1276-1285. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, June 5). Storage of Pharmaceuticals. Retrieved from [Link]
-
Eslami, A., et al. (2019). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Energy & Fuels, 33(4), 3366-3375. Retrieved from [Link]
-
Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 8540248. Retrieved from [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Gao, Y., et al. (2018). Degradation of sulfadiazine in water by a UV/O3 process: performance and degradation pathway. RSC Advances, 8(16), 8871-8881. Retrieved from [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
American Pharmaceutical Review. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Chen, Y., et al. (2020). Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. Journal of Hazardous Materials, 390, 122154. Retrieved from [Link]
-
Baran, P. (2020, April 9). Heterocyclic Chemistry @Scripps: Lecture 1. YouTube. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isaacpub.org [isaacpub.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. csuohio.edu [csuohio.edu]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. tcichemicals.com [tcichemicals.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. upload.lsu.edu [upload.lsu.edu]
Probing the Pharmacological Landscape of Piperazine Derivatives: A Guide to Cell-Based Assays
Introduction: The Versatile Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically significant drugs.[1] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as high water solubility and bioavailability, making it an attractive moiety for drug design.[2] Piperazine derivatives have demonstrated a vast range of pharmacological activities, targeting a wide array of biological pathways. This has led to their development as anticancer agents, antipsychotics, antidepressants, and antivirals.[1][3]
This technical guide provides an in-depth exploration of key cell-based assays essential for characterizing the activity of novel piperazine derivatives. We will move beyond mere procedural descriptions to explain the underlying principles, the rationale behind experimental choices, and the interpretation of data in the context of drug discovery. This document is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening funnels for this important class of compounds.
I. Assessing Cytotoxicity and Anti-Proliferative Activity
A primary and crucial step in the evaluation of novel piperazine derivatives, particularly for oncology applications, is to determine their effect on cell viability and proliferation. These assays provide foundational data on the compound's potency and therapeutic window.
A. Metabolic Viability Assays: The Tetrazolium Salt Reduction Principle
Metabolic assays are the workhorses of high-throughput screening (HTS) for cytotoxicity. They rely on the principle that viable, metabolically active cells possess reductase enzymes (primarily mitochondrial dehydrogenases) that can cleave tetrazolium salts into colored formazan products.[4] The intensity of the color is directly proportional to the number of living cells.
Expertise in Practice: While MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is the classic assay, newer-generation salts like WST-1 (Water Soluble Tetrazolium-1) offer significant advantages. WST-1 produces a water-soluble formazan, eliminating the need for a solubilization step and thereby reducing handling time and potential errors. This makes it more amenable to automated HTS workflows.[5]
Quantitative Data Summary: Cytotoxicity of Piperazine Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.
| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Dispiropiperazine Derivative (SPOPP-3) | SW480 (Colon) | Not Specified | 0.63 - 13 | [6] |
| 4-Acyl-1-phenylaminocarbonyl-piperazine | MCF7 (Breast) | MTT | 25.6 | [5] |
| Methyl Piperazine Derivative (A6) | A-549 (Lung) | MTT | 7.74 | [7] |
| Methyl Piperazine Derivative (A11) | A-549 (Lung) | MTT | 5.71 | [7] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast) | MTT | 0.31 - 120.52 | [5] |
Experimental Workflow: WST-1 Cell Viability Assay
Caption: Workflow for WST-1 Cell Viability Assay.
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a dilution series of the piperazine derivatives in culture medium. A typical starting concentration for screening is 100 µM, with 7-10 serial dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[8]
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
If a piperazine derivative demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[9]
A. Detecting Early Apoptosis: Annexin V Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[10] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells and treat with the piperazine derivative at its IC50 or other relevant concentration for a predetermined time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
B. The Apoptotic Signaling Cascade
Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases (e.g., Caspase-3).[12] Several piperazine derivatives have been shown to induce apoptosis by activating both pathways.[13]
Caption: Simplified Apoptosis Signaling Pathways.
III. Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content is the standard method for evaluating these effects.
A. Propidium Iodide Staining for DNA Content
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Treatment with a piperazine derivative may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.[14][15]
Quantitative Data Summary: Cell Cycle Arrest by Piperazine Derivatives
| Compound | Cell Line | Concentration | Effect | Reference |
| AK301 | HT29 (Colon) | 115 nM (EC50) | G2/M Arrest | [14] |
| Piperine | B16 F0 (Melanoma) | 150 µM | G1 Arrest (~85% of cells) | [15] |
| SPOPP-3 | SW480 (Colon) | Not Specified | G2/M Arrest | [6] |
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of the piperazine derivative for a specified time (e.g., 24 hours).
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[18]
IV. Characterizing Neurologically-Active Piperazine Derivatives
Many piperazine derivatives function as antipsychotics and antidepressants by modulating neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors.[19] These are G-protein coupled receptors (GPCRs), and their activation or inhibition can be measured by monitoring downstream second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).
A. Dopamine D2 Receptor (Gi-coupled) Activity: cAMP Assays
The dopamine D2 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][20] Highly sensitive bioluminescent assays, such as the GloSensor™ cAMP Assay, can measure these changes in real-time in living cells.[21] This assay utilizes a genetically engineered luciferase that emits light in response to cAMP binding.[10]
Caption: Dopamine D2 Receptor (Gi) Signaling Pathway.
Protocol: GloSensor™ cAMP Assay for D2 Antagonism
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human dopamine D2 receptor and the GloSensor™ cAMP biosensor. Plate the cells in a 384-well plate.
-
Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.
-
Compound Addition: Add the piperazine derivatives (potential antagonists) to the wells and incubate.
-
Agonist Stimulation: Add a known D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).
-
Measurement: Immediately measure luminescence kinetically over time using a plate reader. Antagonists will block the agonist-induced decrease in cAMP, resulting in a higher luminescent signal compared to the agonist-only control.
-
Data Analysis: Plot the dose-response curve for the antagonist and calculate its IC50 value.
B. Serotonin 5-HT2A Receptor (Gq-coupled) Activity: Calcium Flux Assays
The serotonin 5-HT2A receptor is coupled to a Gq protein.[22] Activation of this pathway leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium.[23] This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators like Fluo-4 AM.[24]
Protocol: Fluo-4 Calcium Flux Assay for 5-HT2A Activity
-
Cell Preparation: Plate cells expressing the human 5-HT2A receptor (e.g., CHO-K1) in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Incubate the cells with Fluo-4 AM dye-loading solution for 1 hour at 37°C.[24]
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the piperazine derivative (agonist or antagonist) and immediately begin measuring fluorescence intensity (Ex/Em ~494/516 nm) every few seconds for 1-2 minutes.
-
Data Analysis: For agonists, calculate the EC50 from the dose-response curve of peak fluorescence intensity. For antagonists, pre-incubate with the compound before adding a known agonist (like serotonin) and measure the inhibition of the agonist's response to determine the IC50.
V. Assessing Target Engagement for Kinase Inhibitors
A number of piperazine derivatives have been developed as inhibitors of specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[7][21]
A. EGFR Signaling and Inhibition
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways that promote cell proliferation and survival.[25][26] EGFR inhibitors can block this process.
Sources
- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teachmeanatomy.info [teachmeanatomy.info]
- 3. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 14. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current trends in luminescence-based assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. axxam.com [axxam.com]
- 25. ClinPGx [clinpgx.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Efficacy Testing of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde
Introduction: A Strategic Approach to In Vivo Evaluation
The compound 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde represents a novel small molecule with therapeutic potential, hypothesized to function as a kinase inhibitor based on its structural motifs. The piperazine ring is a common feature in molecules targeting various kinases and G-protein coupled receptors, while the methylsulfonyl group is present in several approved kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of appropriate animal models to test the in vivo efficacy of this compound for oncological indications.
The successful translation of a preclinical candidate to clinical trials hinges on a meticulously planned and executed in vivo testing strategy. This guide emphasizes a holistic approach, integrating pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments with robust efficacy studies. The causality behind each experimental choice is explained to ensure not just the generation of data, but the acquisition of actionable insights.
Section 1: Rationale for Animal Model Selection
The choice of an appropriate animal model is the cornerstone of a predictive preclinical study. Given the hypothesized mechanism of action as a kinase inhibitor, the initial focus will be on oncology. The selection process should be guided by the principles of construct, face, and predictive validity.
1.1. Foundational Models: Human Tumor Xenografts in Immunodeficient Mice
For a novel compound with a putative target, the most direct way to assess anti-tumor activity is to use human cancer cell line-derived xenograft (CDX) models. These models offer a controlled system to evaluate the direct effect of the compound on human tumor growth.
-
Rationale: CDX models are well-established, reproducible, and allow for the screening of the compound against a panel of cancer cell lines with known genetic backgrounds. This enables the identification of potential responsive tumor types and the correlation of efficacy with specific molecular markers.
-
Recommended Strains: Nude (athymic), SCID, or NSG mice are appropriate choices. NSG mice are highly immunodeficient and are suitable for engrafting a wider range of human cell lines, including those that are difficult to grow in other strains.
Table 1: Recommended Cell Line-Derived Xenograft Models for Initial Efficacy Screening
| Cell Line | Cancer Type | Key Molecular Characteristics | Rationale for Inclusion |
| A549 | Non-Small Cell Lung Cancer | KRAS mutation | Represents a common and difficult-to-treat cancer type. |
| MCF-7 | Breast Cancer | Estrogen Receptor (ER)+, PIK3CA mutation | To assess efficacy in a hormone-dependent cancer with a common mutation. |
| U87-MG | Glioblastoma | High EGFR expression, PTEN mutation | To evaluate activity against a highly aggressive brain tumor. |
| HT-29 | Colorectal Cancer | BRAF mutation, PIK3CA mutation | Represents a common gastrointestinal malignancy with specific driver mutations. |
1.2. Advanced Models: Patient-Derived Xenografts (PDX)
PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, offer higher predictive value for clinical outcomes compared to CDX models.
-
Rationale: PDX models better recapitulate the heterogeneity and microenvironment of human tumors. They are invaluable for confirming efficacy in a more clinically relevant setting and for identifying potential biomarkers of response.
-
Implementation: PDX models should be employed after initial efficacy has been demonstrated in CDX models to validate the findings and to explore efficacy in tumors with specific genetic profiles that are not well-represented in cell line panels.
Section 2: Experimental Design and Protocols
A robust experimental design is critical for generating reproducible and interpretable data. The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.
2.1. Workflow for Efficacy Studies
The following diagram illustrates the general workflow for conducting an efficacy study using xenograft models.
Caption: General workflow for in vivo efficacy studies.
2.2. Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the start of the experiment.
-
Tumor Implantation:
-
For CDX models, inject 1-10 x 10^6 cells in 100-200 µL of a suitable matrix (e.g., Matrigel) subcutaneously into the flank of each mouse.
-
For PDX models, implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously.
-
-
Tumor Growth Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
Treatment Administration:
-
Vehicle Control: Administer the formulation vehicle on the same schedule as the test compound.
-
Test Compound: Administer 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde at multiple dose levels (e.g., 10, 30, 100 mg/kg) via a clinically relevant route (e.g., oral gavage). The formulation should be optimized for solubility and stability.
-
Positive Control: Include a standard-of-care agent for the specific cancer type to validate the model's responsiveness.
-
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily or as appropriate.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Section 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments
Understanding the PK/PD relationship is crucial for interpreting efficacy data and for dose selection in subsequent studies.[1][2][3]
3.1. Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4]
-
Protocol:
-
Administer a single dose of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral) and intravenously (for bioavailability determination).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Bioavailability |
3.2. Pharmacodynamic Studies
-
Objective: To demonstrate that the compound engages its target in the tumor and modulates downstream signaling pathways.
-
Protocol:
-
Use tumor-bearing mice from a satellite group of the efficacy study.
-
Administer a single dose of the compound.
-
Collect tumor and plasma samples at various time points post-dose.
-
Analyze target engagement and downstream pathway modulation in tumor lysates using techniques such as Western blotting, ELISA, or immunohistochemistry to assess the phosphorylation status of the target kinase and its substrates.
-
Caption: Integrated PK/PD and efficacy assessment.
Section 4: Safety and Toxicology Evaluation
Preliminary safety and toxicology data are essential for establishing a therapeutic window.[5][6]
-
Acute Toxicity: Determine the maximum tolerated dose (MTD) in a dose escalation study in non-tumor-bearing mice.[6] Monitor for clinical signs of toxicity and changes in body weight.
-
Sub-chronic Toxicity: Conduct a longer-term study (e.g., 14 or 28 days) at doses up to the MTD.[6] At the end of the study, perform hematology, clinical chemistry, and histopathological analysis of major organs.
Table 3: Key Parameters in Toxicology Studies
| Parameter | Assessment Method |
| Body Weight | Daily or weekly measurement |
| Clinical Observations | Daily cage-side observations |
| Hematology | Complete blood count (CBC) |
| Clinical Chemistry | Serum analysis of liver and kidney function markers |
| Histopathology | Microscopic examination of fixed tissues |
Conclusion: A Pathway to Clinical Translation
The protocols and strategies outlined in this document provide a robust framework for the preclinical evaluation of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. By integrating well-designed efficacy studies in relevant animal models with comprehensive PK/PD and toxicology assessments, researchers can build a strong data package to support the advancement of this novel compound towards clinical development. The iterative nature of this process, where findings from one study inform the design of the next, is paramount for success.
References
-
Ferreira, G. S., Veening-Griffioen, D. H., Boon, W. P. C., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLoS One, 14(7):e0218014. [Link]
-
Xiang, H.-Y., Wang, X., Chen, Y.-H., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Denayer, T., Stöhr, T., & Van Roy, M. (2014). Animal models in translational medicine: Validation and prediction. New Horizons in Translational Medicine, 2(1), 5–11. [Link]
-
Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]
-
SciencePharma. Replace, Reduce, Refine. Animal testing in drug development. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. The National Academies Press. [Link]
-
Hrubiec, R. T., Shyam, K., Cosby, L. A., Furubayashi, R., & Sartorelli, A. C. (1986). Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents. Journal of Medicinal Chemistry, 29(7), 1299–1301. [Link]
-
Li, R., et al. (2020). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Pharmacology and Therapeutics, 43(1), 1-11. [Link]
-
Ma, L. (2008). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368. [Link]
-
U.S. Food and Drug Administration. (2024). Animal Rule Information. [Link]
-
Toutain, P. L., et al. (2017). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Journal of Veterinary Pharmacology and Therapeutics, 40(4), 325-342. [Link]
-
Khan, I., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Archives of Microbiology, 207(3), 113. [Link]
-
Ferreira, G. S., et al. (2019). A standardised framework to identify optimal animal models for efficacy assessment in drug development. PLOS ONE, 14(7), e0218014. [Link]
-
ResearchGate. Aldol reaction between 4-methylsulfonyl benzaldehyde (MSB, 1a) and... [Link]
-
Ali, A. A., et al. (2021). Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators Expression in Both RAW 264.7 and Mouse Models. Molecules, 26(11), 3149. [Link]
-
Patsnap Synapse. (2025). How is drug toxicity assessed in animal models?. [Link]
-
Mondal, D. B., et al. (2021). Tri-Model Therapy: Combining Macrocyclic Lactone, Piperazine Derivative and Herbal Preparation in Treating Humpsore in Cattle. Veterinary Sciences, 8(9), 181. [Link]
-
Prabhakaran, J., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 17(5), 1645-1653. [Link]
-
Andes, D., & Craig, W. A. (2006). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 27(Suppl 1), S11-S21. [Link]
-
Altasciences. Small Molecule Safety Assessment. [Link]
-
PubChem. 4-(Methylsulfonyl)benzaldehyde. [Link]
-
Frontiers in Pharmacology. (2022). Editorial: Animal models for pharmacological investigation of treatments and diagnostics for diseases. [Link]
-
Sharma, A., et al. (2022). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Pharmacology & Translational Science, 5(8), 692-703. [Link]
-
Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]
-
Waalkens-Berendsen, D. H., et al. (2015). Evaluation of the mode of action of mouse lung tumors induced by 4-methylimidazole. Regulatory Toxicology and Pharmacology, 73(3), 859-866. [Link]
-
PubChem. 4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. [Link]
-
MDPI. Special Issue : Pharmacodynamics and Pharmacokinetics of Veterinary Drug Residues. [Link]
-
Leach, M. W., & Klenner, S. (2010). Challenges of general safety evaluations of biologics compared to small molecule pharmaceuticals in animal models. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 799-811. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]
-
All About Drugs. preclinical. [Link]
-
Khan, I., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Archives of Microbiology, 207(3), 113. [Link]
Sources
- 1. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
Application Note: A Practical Guide to Developing Biological Assays for Novel Glycine Transporter 1 (GlyT1) Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
The Glycine Transporter 1 (GlyT1) is a critical regulator of neurotransmission, primarily by controlling the concentration of glycine in the synaptic cleft.[1][2] Glycine is an obligatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2][3] The "NMDA receptor hypofunction" hypothesis of schizophrenia posits that insufficient NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder.[4] Consequently, inhibiting GlyT1 to increase synaptic glycine levels and enhance NMDA receptor function has emerged as a promising therapeutic strategy.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for developing a robust suite of biological assays to identify and characterize novel GlyT1 inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for an effective drug discovery cascade.
The Rationale: GlyT1 in Synaptic Transmission
GlyT1 is a Na+/Cl--dependent transporter responsible for the reuptake of glycine from the synapse into glial cells and presynaptic neurons.[3][6] This action maintains low ambient glycine levels, preventing saturation of the glycine binding site on the NMDA receptor.[3] By inhibiting GlyT1, the residence time and concentration of glycine in the synapse are increased, leading to enhanced activation of NMDA receptors. This mechanism provides a targeted approach to potentiate glutamatergic neurotransmission without directly agonizing the receptor, which can be associated with excitotoxicity.
Caption: GlyT1 regulates synaptic glycine, modulating NMDA receptor activation.
The Drug Discovery Cascade: An Assay Strategy
The identification of a novel GlyT1 inhibitor follows a structured, multi-stage process. Each stage requires assays with specific characteristics regarding throughput, complexity, and the type of data generated. A well-designed cascade ensures that resources are focused on the most promising compounds.
Caption: A typical assay cascade for identifying novel GlyT1 inhibitors.
Primary Screening: High-Throughput Functional Assays
The goal of a primary screen is to rapidly evaluate a large chemical library (often >100,000 compounds) to identify initial "hits". For this purpose, a high-throughput, cost-effective, and robust assay is required.
Membrane Potential-Based Assay
-
Expertise & Experience (The "Why"): GlyT1 is an electrogenic transporter; it co-transports two Na+ ions and one Cl- ion along with each molecule of glycine, resulting in a net influx of positive charge.[6][7] This depolarizes the cell membrane. This physiological event can be harnessed for a high-throughput screen using fluorescent membrane potential-sensitive dyes. Assays performed on platforms like the Fluorometric Imaging Plate Reader (FLIPR) are homogenous (no-wash), which dramatically increases speed and reduces complexity compared to radiochemical methods, making them ideal for primary screening.[7] However, as an indirect measure of transport, hits from this assay must be validated in a more direct functional assay.
-
Protocol: FLIPR-Based Membrane Potential Assay
-
Cell Plating: Seed CHO or HEK293 cells stably expressing human GlyT1 into 384-well, black-walled, clear-bottom microplates at a density that achieves 90-95% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Blue Dye, Molecular Devices). Incubate for 1 hour at room temperature, protected from light.
-
Compound Addition: Transfer the plate to the FLIPR instrument. Add test compounds (typically at a single concentration, e.g., 10 µM) and reference inhibitors (e.g., ALX-5407, Bitopertin) to designated wells.
-
Baseline Measurement: The instrument measures baseline fluorescence for 1-2 minutes.
-
Substrate Addition & Signal Reading: The instrument adds a pre-determined concentration of glycine (typically the EC80) to all wells to initiate transport. The fluorescence is then monitored kinetically for 3-5 minutes. Inhibition of GlyT1 will result in a reduced fluorescence signal compared to vehicle controls.
-
Data Analysis: The change in fluorescence (Max - Min) is calculated. Percent inhibition is determined relative to positive (vehicle) and negative (a saturating concentration of a known inhibitor) controls.
-
Hit Confirmation & Potency: The Gold-Standard Uptake Assay
Compounds identified as "hits" in the primary screen must be confirmed and their potency determined. The most reliable method for this is a direct measure of glycine transport using a radiolabeled substrate.
[³H]-Glycine Uptake Assay
-
Expertise & Experience (The "Why"): This assay directly quantifies the function of GlyT1 by measuring the accumulation of [³H]-glycine inside the cells.[7][8] It is the gold-standard functional assay for GlyT1. To ensure reproducibility and robustness, this protocol is adapted for a 384-well format and utilizes cryopreserved, pre-validated cell banks. Using cryopreserved cells eliminates variability associated with continuous cell culture, such as passage number and transporter expression levels.[8] The glycine concentration is set near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
-
Protocol: 384-Well [³H]-Glycine Uptake Assay
-
Cell Plating: Rapidly thaw a vial of cryopreserved CHO-K1/hGlyT1a cells and dilute in culture medium. Plate 10,000 cells/well into a 384-well plate and incubate overnight (37°C, 10% CO2).[8]
-
Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept constant and low (≤0.5%).[8]
-
Assay Initiation:
-
On the day of the assay, remove culture medium and wash the cell monolayer multiple times with a physiological assay buffer (e.g., 120 mM NaCl, 2 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, 10 mM HEPES, 5 mM Alanine, pH 7.5).[8]
-
Pre-incubate the cells with test compounds or controls for 20 minutes at room temperature.[8]
-
-
Uptake Reaction: Add assay buffer containing a mixture of unlabeled glycine and [³H]-glycine (e.g., final concentration of 30 µM).[8]
-
Incubation: Allow uptake to proceed for a pre-determined time (e.g., 60 minutes) within the linear range of transport.[8]
-
Termination & Washing: Stop the uptake by rapidly aspirating the radioactive solution and washing the plate multiple times with ice-cold assay buffer to remove unincorporated [³H]-glycine.
-
Cell Lysis: Lyse the cells by adding a small volume of 0.1N NaOH.[8]
-
Quantification: Add scintillation cocktail (e.g., Ultima Gold) to each well, seal the plate, and count the radioactivity using a microplate scintillation counter (e.g., PerkinElmer Microbeta TriLux).[8]
-
Data Analysis: Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
-
Assay Validation & Quality Control: A robust assay is essential for making sound decisions. Key validation parameters are summarized below.
| Parameter | Typical Value/Method | Rationale |
| Z'-Factor | > 0.5 | Measures the statistical separation between positive and negative controls; essential for HTS reliability. |
| Signal-to-Background | > 5 | Ensures a sufficient dynamic range for detecting inhibition. |
| Glycine Km | ~20-30 µM[8] | Determined via saturation kinetics; confirms transporter is behaving as expected. |
| DMSO Tolerance | < 1% | High DMSO concentrations can inhibit transport or affect cell health.[8] |
| Linearity of Uptake | Linear for ~60-90 min[8] | Assays must be run in the linear range (initial velocity conditions) for accurate inhibitor characterization. |
Selectivity & Mechanism of Action
A promising inhibitor must be selective for GlyT1 over other related transporters, particularly GlyT2, which is critical for inhibitory neurotransmission in the brainstem and spinal cord.[6] Additionally, understanding how a compound inhibits the transporter (its mechanism of action) is crucial for lead optimization.
A. GlyT2 Selectivity Counter-Screen
-
Expertise & Experience (The "Why"): Off-target inhibition of GlyT2 could disrupt essential inhibitory signaling, leading to undesirable side effects. Therefore, establishing a selectivity profile early is a critical step in the validation process. A counter-screen is performed using the exact same [³H]-glycine uptake protocol, but with cells engineered to express human GlyT2 instead of GlyT1.
-
Data Presentation: Selectivity Profile The selectivity ratio is a key metric for prioritizing compounds.
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity Ratio (GlyT2/GlyT1) |
| Compound A | 15 | 3,500 | 233-fold |
| Compound B | 25 | 125 | 5-fold |
| ALX-5407 | 3 | >10,000 | >3,333-fold |
B. Radioligand Binding Assays
-
Expertise & Experience (The "Why"): While uptake assays measure functional inhibition, binding assays confirm direct physical interaction with the transporter protein. This is important to rule out indirect mechanisms of inhibition (e.g., disrupting ion gradients). Competition binding assays are used to determine a compound's affinity (Ki) for the transporter by measuring its ability to displace a high-affinity radiolabeled ligand (a "radioligand"). This assay can also help differentiate between competitive and non-competitive inhibitors.[5] An alternative to radioligands are MS Binding Assays, which use a non-labeled reporter ligand quantified by mass spectrometry.[9][10]
-
Protocol: [³H]-Ligand Competition Binding Assay
-
Membrane Preparation: Homogenize cells expressing GlyT1 or brain tissue in an ice-cold buffer and prepare a crude membrane fraction via differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a GlyT1-specific radioligand (e.g., [³H]Org24598), and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filter mats.[9]
-
Quantification: Wash the filters with ice-cold buffer, add scintillation fluid, and count radioactivity.
-
Data Analysis: Determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The development of novel GlyT1 inhibitors requires a multi-faceted and logical assay strategy. Beginning with a high-throughput functional screen, such as a membrane potential assay, allows for the rapid identification of active compounds from large libraries. These hits must then be rigorously validated and characterized for potency and selectivity using the gold-standard [³H]-glycine uptake assay. Finally, binding assays confirm direct target engagement and help elucidate the mechanism of action. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can build a robust and efficient drug discovery cascade capable of identifying the next generation of therapeutics for schizophrenia and other CNS disorders.
References
-
Fisher, M. M., et al. (2022). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Biological Psychiatry, 86(7), 523–535. [Link]
-
Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 14(10), 1185-1193. [Link]
-
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1149-1157. [Link]
-
Dunlop, J., et al. (2005). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Neuroscience Methods, 144(2), 217-224. [Link]
-
Zhao, Y., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Cell, 187(7), 1833-1847.e16. [Link]
-
Ackermann, T. M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link]
-
Aragón, C., & Giménez, C. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 227, 109432. [Link]
-
Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(10), 1185-1193. [Link]
-
Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?. Patsnap. [Link]
-
Manallack, D. T., & Beart, P. M. (2004). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Medicinal Chemistry, 11(6), 729-746. [Link]
-
Pinard, E., et al. (2010). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Neuropharmacology, 58(7), 1042-1051. [Link]
-
Ackermann, T. M., et al. (2019). MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand. Neuropharmacology, 161, 107561. [Link]
-
Höfner, G., & Wanner, K. T. (2019). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. Frontiers in Chemistry, 7, 763. [Link]
Sources
- 1. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in sulfonylbenzaldehyde reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting low-yield issues in sulfonylbenzaldehyde reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these syntheses. Instead of a rigid manual, this resource is structured as a series of in-depth FAQs and troubleshooting pathways, grounded in mechanistic principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions. For more detailed, problem-specific advice, please proceed to the Troubleshooting Guide in Part 2.
Q1: I'm planning a synthesis of a sulfonylbenzaldehyde. Which synthetic route is generally the most reliable?
A1: The "best" route depends heavily on the available starting materials and the substitution pattern of your target molecule. The three most common and reliable strategies are:
-
Oxidation of a Sulfonylbenzyl Alcohol: This is often the most straightforward approach if the corresponding alcohol is accessible. It offers a direct, single-step conversion to the aldehyde. However, it is susceptible to over-oxidation.[1][2][3]
-
Formylation of an Arenesulfonyl Derivative: Methods like the Vilsmeier-Haack reaction are excellent for introducing a formyl group onto an electron-rich aromatic ring that already contains the sulfonyl moiety.[4][5] This route provides regiochemical control based on the directing effects of the substituents.
-
Oxidation of a Thioether Precursor: A multi-step but robust method involves the synthesis of a methylthio benzaldehyde, followed by oxidation of the sulfur atom to the sulfone.[6] This route can be advantageous when direct formylation or alcohol oxidation is problematic and often results in high yields.[6]
Q2: My reaction yield is much lower than reported in the literature. What are the most common, non-obvious culprits?
A2: Beyond procedural errors, low yields often trace back to a few critical factors that are easily overlooked:
-
Reagent Quality & Stability: The stability of arenesulfonyl chlorides can be a significant issue; some are prone to decomposition or hydrolysis if stored improperly or for extended periods.[7] Similarly, formylating agents like the Vilsmeier reagent must be prepared in situ under anhydrous conditions.[4]
-
Atmospheric Moisture: Many reagents used in these syntheses (e.g., POCl₃, SOCl₂, organometallics) are extremely sensitive to moisture. A seemingly "dry" reaction setup can fail if glassware is not properly flame-dried or if anhydrous solvents are of poor quality.[8][9]
-
Product Stability During Workup: Benzaldehydes, particularly those with electron-donating groups, can be sensitive to air oxidation, especially under basic or heated conditions.[10][11] Significant product loss can occur after the reaction is complete if the workup and purification are not handled carefully.
Q3: How critical is the choice of solvent?
A3: The solvent is paramount. It not only determines reagent solubility but also influences reactivity and side reactions. For instance, in Vilsmeier-Haack reactions, DMF is both the solvent and a reagent.[5] In oxidation reactions, using a solvent that is easily oxidized (like ethanol) can consume the oxidant and drastically lower the yield. For moisture-sensitive reactions, using a high-purity, anhydrous-grade solvent is non-negotiable.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific low-yield problems.
Logical Troubleshooting Workflow
Before diving into specific issues, follow this general workflow to diagnose the problem systematically.
Caption: Oxidation pathways for primary alcohols.
-
Solutions & Protocols:
-
Use an Anhydrous Oxidant: Select an oxidizing agent that works under strictly anhydrous conditions. Dess-Martin Periodinane (DMP) in anhydrous DCM or Pyridinium Chlorochromate (PCC) are standard choices.
-
Control the Reagent: Avoid strong, aqueous oxidants like Jones reagent unless the carboxylic acid is the desired product.
-
Buffer the Reaction: For reagents like PCC, which can be acidic, adding a buffer like sodium acetate or pyridine can prevent acid-catalyzed side reactions and degradation.
-
Table 1: Comparison of Common Oxidizing Agents for Alcohols
| Reagent | Conditions | Pros | Cons |
| PCC (Pyridinium Chlorochromate) | Anhydrous CH₂Cl₂, rt | Inexpensive, reliable | Carcinogenic Cr(VI) waste, slightly acidic |
| DMP (Dess-Martin Periodinane) | Anhydrous CH₂Cl₂, rt | Very mild, fast, neutral | Expensive, potentially explosive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | High yield, minimal over-oxidation | Requires cryogenic temps, foul smell |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, H₂O, 0 °C to rt | Powerful, inexpensive | Strong oxidant , produces Cr(VI) waste, not selective for aldehydes [12] |
Q: My sulfonation reaction is giving me a mixture of isomers. How can I improve regioselectivity?
A: In electrophilic aromatic substitutions like sulfonation, regiochemistry is governed by existing substituents and reaction temperature.
-
Causality—Kinetic vs. Thermodynamic Control: Sulfonation is often reversible. At lower temperatures, the reaction is under kinetic control, favoring the most rapidly formed product (often the ortho or para isomer). At higher temperatures, it can shift to thermodynamic control, favoring the most stable product (which may be the meta isomer or a different isomer entirely). [9]* Solutions:
-
Temperature Control: This is your most powerful tool. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetic product.
-
Choice of Sulfonating Agent: Milder reagents can sometimes offer better selectivity. For example, using a SO₃-pyridine complex instead of fuming sulfuric acid can reduce charring and improve selectivity in sensitive substrates.
-
Issue 3: Product Loss During Workup and Purification
The reaction appears clean by TLC/LCMS, but the final isolated yield is poor.
Q: I'm losing a lot of my product during the aqueous workup. What's happening?
A: Product loss during workup is common and can be due to solubility issues, degradation, or improper technique.
-
Causality:
-
Emulsion Formation: Sulfonic acid salts can act as surfactants, leading to persistent emulsions during extraction, trapping product in the interface.
-
Unexpected Solubility: While most organic products are soluble in common extraction solvents, highly polar sulfonylbenzaldehydes may have significant solubility in the aqueous layer, especially if the pH is not optimal.
-
pH-Dependent Degradation: Aldehydes can be unstable under strongly acidic or basic conditions. Washing with a strong base could catalyze degradation pathways like the Cannizzaro reaction if the aldehyde lacks an alpha-hydrogen. [13]* Solutions & Protocols:
-
Protocol: Optimized Aqueous Workup
-
Quench Carefully: After the reaction is complete, pour the reaction mixture slowly into a beaker of crushed ice or a cold, saturated solution of a mild quenching agent (e.g., NaHCO₃ for acidic reactions).
-
pH Adjustment: Check the pH of the aqueous layer. Adjust to neutral (pH ~7) using a mild acid (e.g., 1M HCl) or base (e.g., sat. NaHCO₃) to ensure your neutral product is not ionized.
-
Extraction: Extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) three to four times. Use a larger volume of solvent if solubility is suspected to be low.
-
Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and swirl gently. Letting the mixture stand or gentle filtration through celite can also help.
-
Back-Extraction: If your product has some water solubility, combine all aqueous layers and perform one final extraction (a "back-extraction") with the organic solvent.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C) to prevent degradation.
Q: My sulfonylbenzaldehyde seems to be degrading on the silica gel column. How can I purify it safely?
A: Silica gel is acidic and can cause degradation of sensitive compounds, including some aldehydes.
-
Causality: The acidic surface of standard silica gel can catalyze aldol reactions, acetal formation (if alcohol is in the eluent), or other decomposition pathways.
-
Solutions:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.
-
Avoid Chromatography: If possible, purify the product by recrystallization. [14]This is often the best method for obtaining highly pure, crystalline material and avoids the potential for on-column degradation.
-
References
- Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
- Google Patents. (n.d.). KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid.
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
K. V. S. Rama Krishna, et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.
-
MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.
-
ResearchGate. (n.d.). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]
-
PubMed. (2022, June 29). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
-
PMC. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
-
PMC - PubMed Central. (2021, December 7). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Unibo. (n.d.). Catalyst‐ and Substrate‐Dependent Chemodivergent Reactivity of Stabilised Sulfur Ylides with Salicylaldehydes. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Scirp.org. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
The Doyle Group - Princeton University. (n.d.). Mild, Redox‐Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. Retrieved from [Link]
-
MDPI. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Retrieved from [Link]
-
YouTube. (2022, February 9). Making Benzaldehyde using the sommelet reaction. Retrieved from [Link]
-
Beilstein Journals. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
- 14. openaccesspub.org [openaccesspub.org]
Validation & Comparative
A Comparative Analysis of Phosphoinositide 3-Kinase (PI3K) Inhibitors: Evaluating the Potential of a Novel Scaffold Against Established Therapeutics
Introduction: The Critical Role of the PI3K Signaling Pathway in Oncology
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its activation is a tightly controlled process in healthy cells, but in many cancers, this pathway is constitutively active due to genetic mutations or amplifications of key components.[2] This aberrant signaling promotes tumorigenesis and can contribute to resistance against various cancer therapies, making the PI3K pathway a highly attractive target for drug development.[3]
Class I PI3Ks are the most implicated in cancer and are divided into four isoforms: p110α, p110β, p110δ, and p110γ.[1] The development of small-molecule inhibitors targeting these isoforms has been a major focus of oncology research, leading to a landscape of pan-inhibitors (targeting all four isoforms), isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[2] To date, several PI3K inhibitors have received FDA approval, validating this therapeutic strategy.[1]
This guide provides a comparative analysis of the hypothetical compound 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde against a panel of well-characterized PI3K inhibitors. While this specific molecule is not a known PI3K inhibitor in published literature, its structural motifs are present in several potent kinase inhibitors. We will dissect its structure to evaluate its theoretical potential and compare it against the experimentally validated performance of established drugs: Pictilisib (GDC-0941), Buparlisib (BKM120), Idelalisib (CAL-101), and AZD6482.
The PI3K/Akt/mTOR Signaling Cascade
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane allows for the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to drive cellular growth and survival.[5]
Structural Analysis of a Hypothetical Inhibitor: 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde
To assess the potential of this molecule as a PI3K inhibitor, we must analyze its constituent chemical motifs and draw parallels from structure-activity relationship (SAR) studies of known inhibitors.
-
Methylsulfonyl Group: The sulfonyl group is a common feature in many kinase inhibitors. In the potent pan-PI3K inhibitor Pictilisib (GDC-0941) , a methylsulfonyl group is attached to a piperazine ring.[6] This methylsulfonylpiperazinyl moiety is crucial for its activity, likely contributing to solubility and forming key interactions within the ATP-binding pocket of the PI3K enzyme.
-
Methylpiperazine Group: The piperazine ring is a privileged scaffold in medicinal chemistry, frequently used to improve pharmacokinetic properties and to act as a linker that correctly orients other functional groups for target binding. Several PI3K inhibitors incorporate a piperazine or methylpiperazine ring.[4] For example, novel piperazinylquinoxaline derivatives have been identified as potent PI3K inhibitors.[5]
-
Benzaldehyde Core: While a simple benzaldehyde is less common as a core for highly selective kinase inhibitors compared to heterocyclic systems, substituted benzamide and benzofuran derivatives have shown significant anticancer and kinase inhibitory activity.[7][8] The aldehyde group is chemically reactive, which could be a liability, but it also offers a handle for further synthetic modification or could potentially form covalent bonds or strong hydrogen bonds within the target's active site.
Hypothetical Binding and Rationale: Based on this analysis, one could hypothesize that the methylsulfonylpiperazinyl portion of the molecule could occupy a region of the PI3K ATP-binding site similar to that of Pictilisib. The benzaldehyde core would then project into another region of the pocket, where its interactions would determine the overall potency and selectivity. The substitution pattern on the aromatic ring is critical; the relative positions of the piperazinyl and methylsulfonyl groups would dictate the molecule's conformation and ability to fit within the kinase domain.
Comparative Analysis of Known PI3K Inhibitors
To provide a robust comparison, we will evaluate four well-characterized PI3K inhibitors with varying isoform selectivity profiles. These compounds represent different classes of PI3K inhibitors and serve as excellent benchmarks for performance.
Pictilisib (GDC-0941): The Pan-PI3K Inhibitor
Pictilisib is a potent, orally bioavailable pan-Class I PI3K inhibitor that is equipotent against the p110α and p110δ isoforms.[9] It demonstrates modest selectivity against p110β and p110γ.[9] Its development was based on a thieno[3,2-d]pyrimidine scaffold, and it features the key methylsulfonylpiperazinyl moiety also present in our hypothetical compound.[6]
-
Mechanism of Action: Pictilisib is an ATP-competitive inhibitor that binds to the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking downstream Akt signaling.[6]
-
Performance: It potently inhibits cell proliferation in tumor cell lines with activated PI3K pathways and has shown significant tumor growth inhibition in various xenograft models.[9] For example, at a dose of 75 mg/kg/day, it produced an 83% tumor growth inhibition in U87MG glioblastoma xenografts.[9]
Buparlisib (BKM120): A Pan-PI3K Inhibitor with Clinical History
Buparlisib is another orally available pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials, particularly for advanced breast cancer.[10] It inhibits all four Class I isoforms in the nanomolar range.[11]
-
Mechanism of Action: Similar to other ATP-competitive inhibitors, Buparlisib targets the kinase domain. However, studies have revealed that its anti-proliferative activity may also be due to an off-target effect on microtubule polymerization, complicating the interpretation of its cellular effects.[12]
-
Performance: Buparlisib inhibits the growth of various cancer cell lines, with IC50 values often in the sub-micromolar to low micromolar range.[13][14] In clinical trials, it demonstrated a significant prolongation of progression-free survival in some patient populations but was also associated with notable side effects.[10]
Idelalisib (CAL-101): The Isoform-Selective Success Story
Idelalisib is a first-in-class, highly selective inhibitor of the p110δ isoform.[15] Because PI3Kδ is predominantly expressed in hematopoietic cells, Idelalisib has found great success in treating B-cell malignancies.[15]
-
Mechanism of Action: Idelalisib is a potent, ATP-competitive inhibitor of p110δ.[15] Its high selectivity is attributed to specific interactions within the p110δ ATP-binding site.[16] This selectivity is crucial for its favorable therapeutic window, minimizing the side effects associated with inhibiting the more ubiquitously expressed α and β isoforms.[1]
-
Performance: It exhibits an IC50 of 2.5 nM for p110δ, with 40- to 300-fold selectivity over other Class I isoforms.[17] In cellular assays, it demonstrates 240- to 2500-fold selectivity for p110δ over other isoforms.[18]
AZD6482: The Selective PI3Kβ Inhibitor
AZD6482 is a potent and selective inhibitor of the p110β isoform.[19] PI3Kβ is particularly important in tumors with loss of the tumor suppressor PTEN, making selective p110β inhibition a promising strategy for these cancers.[20]
-
Mechanism of Action: AZD6482 is an ATP-competitive inhibitor with high affinity for p110β.[19]
-
Performance: It has a remarkable IC50 of 0.69 nM for p110β, with approximately 200-fold selectivity over p110α, 20-fold over p110δ, and 70-fold over p110γ.[19] In vivo studies have shown that pharmacological inhibition of PI3Kβ with AZD6482 can generate antitumor immunity in PTEN-deficient breast tumors.[21]
Quantitative Performance Summary
The following table summarizes the in vitro potency of the selected PI3K inhibitors against the four Class I isoforms.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 |
| Idelalisib (CAL-101) | δ-selective | >1000 | >1000 | 2.5 | >1000 |
| AZD6482 | β-selective | 136 | 0.69 | 13.6 | 47.8 |
| Data compiled from references[9][11][17][19][22]. Note that IC50 values can vary slightly depending on the assay conditions. |
Experimental Design and Protocols
Validating a novel PI3K inhibitor requires a series of robust in vitro and in vivo experiments. Below are representative protocols for key assays.
Protocol 1: In Vitro Kinase Assay (HTRF)
This assay directly measures the enzymatic activity of a purified PI3K isoform and its inhibition by a test compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method.
Causality: This is the primary screen to determine if a compound directly inhibits the kinase activity of the target protein and to quantify its potency (IC50). It is a cell-free system, which eliminates confounding factors from cellular processes.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde) in DMSO.
-
Prepare assay buffer containing Tris-HCl, MgCl₂, DTT, and CHAPS.
-
Prepare a solution of purified recombinant PI3K enzyme (e.g., p110α/p85α) in assay buffer.
-
Prepare a substrate solution containing biotinylated PIP2 and ATP in assay buffer.
-
Prepare a detection solution containing HTRF detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-XL665).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the compound dilution to the assay plate.
-
Add 4 µL of the PI3K enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection solution.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and plot the percent inhibition against the compound concentration.
-
-
Data Analysis:
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Western Blot for Downstream Pathway Inhibition
This cell-based assay validates that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream effectors like Akt.
Causality: This experiment provides evidence of on-target activity in a biological system. A decrease in phosphorylated Akt (p-Akt) upon treatment with the test compound, without a change in total Akt levels, indicates inhibition of the PI3K pathway upstream of Akt.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a PTEN-null line like U87MG) to ~80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative levels of p-Akt normalized to total Akt and the loading control.
-
Conclusion and Future Directions
The comparison of the hypothetical molecule 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde with established PI3K inhibitors highlights key structural motifs that are critical for potent activity. The presence of a methylsulfonylpiperazinyl group, as seen in the highly potent pan-inhibitor Pictilisib (GDC-0941), suggests that this novel scaffold has the potential for PI3K inhibition.
However, theoretical analysis is only the first step. To validate this hypothesis, the compound would need to be synthesized and subjected to rigorous experimental evaluation, starting with in vitro kinase assays against all Class I PI3K isoforms. Subsequent cell-based assays would be required to confirm on-target pathway modulation and assess anti-proliferative effects.
The landscape of PI3K inhibitors is evolving from broad pan-inhibitors towards more selective agents that offer an improved therapeutic index.[1] The development of isoform-specific inhibitors like Idelalisib (p110δ) and AZD6482 (p110β) demonstrates the success of this strategy. Future research on novel scaffolds should therefore not only aim for potency but also prioritize selectivity to minimize the on-target toxicities associated with inhibiting ubiquitously expressed isoforms like p110α and p110β.[1] The journey from a hypothetical structure to a clinical candidate is long, but it begins with the rational design and comparative analysis presented here.
References
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (MDPI) [Link]
-
PI3K inhibitors: review and new strategies. (RSC Publishing) [Link]
-
PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells. (PMC - PubMed Central) [Link]
-
Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. (PMC - NIH) [Link]
-
Pictilisib | C23H27N7O3S2 | CID 17755052. (PubChem - NIH) [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (MDPI) [Link]
-
Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. (PubMed Central) [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (ACS Omega) [Link]
-
Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. (NIH) [Link]
-
Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. (Semantic Scholar) [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (PMC - PubMed Central) [Link]
-
effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor. (Unbound) [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (Unbound) [Link]
-
PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors. (BioWorld) [Link]
-
PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. (MDPI) [Link]
-
Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds | Request PDF. (ResearchGate) [Link]
-
Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. (NIH) [Link]
-
3-Methylpiperazine-containing pre-clinical kinase inhibitors. (ResearchGate) [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (NIH) [Link]
-
Buparlisib. (Wikipedia) [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (PMC - PubMed Central) [Link]
-
pictilisib | Ligand page. (IUPHAR/BPS Guide to PHARMACOLOGY) [Link]
-
Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. (PubMed) [Link]
-
Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. (PubMed Central) [Link]
Sources
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Buparlisib - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Buparlisib (BKM120) (CAS 944396-07-0) | Abcam [abcam.com]
- 15. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 22. medchemexpress.com [medchemexpress.com]
Validation of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde Bioactivity: A Comparative Guide to PI3K Inhibition
This guide provides a comprehensive framework for the validation of the bioactivity of the novel compound, 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. In the absence of pre-existing biological data, we hypothesize a mechanism of action based on its structural motifs. The presence of a piperazine ring and a methylsulfonyl group, moieties found in numerous kinase inhibitors, suggests potential activity against the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[3][4]
This document outlines a rigorous, multi-step experimental workflow to test the hypothesis that 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde acts as a PI3K inhibitor. We will compare its performance against established PI3K inhibitors, such as the pan-PI3K inhibitor Pictilisib (GDC-0941) and the PI3Kα-specific inhibitor Alpelisib (BYL719) .[5][6] This comparative approach ensures a robust validation and contextualizes the potency and specificity of the test compound.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a crucial intracellular signaling network that governs fundamental cellular processes.[7] Pathologic activation of this pathway is one of the most frequent events in cancer, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[8] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, which in turn phosphorylates downstream targets like the ribosomal protein S6 kinase (S6K), promoting protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of inhibition.
Part 1: In Vitro Validation of Direct PI3K Inhibition
The initial and most direct method to validate our hypothesis is to assess whether 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde can inhibit the enzymatic activity of PI3K in a cell-free system. This approach isolates the kinase and the putative inhibitor, removing the complexity of cellular uptake, metabolism, and off-target effects.
Causality Behind Experimental Choices
We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10] This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. To understand the compound's selectivity, we will test its activity against the four Class I PI3K isoforms (α, β, δ, γ). A broad-spectrum inhibitor like GDC-0941 and an isoform-specific inhibitor like Alpelisib (PI3Kα-specific) will serve as essential benchmarks for comparison.[6][11]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro PI3K kinase inhibition assay.
Step-by-Step Protocol: PI3K ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound, GDC-0941, and Alpelisib in DMSO, then further dilute in kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA).[9] The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human PI3K isoforms (α, β, δ, γ) and the lipid substrate (PIP2) in kinase buffer to their optimal working concentrations as determined by initial titration experiments.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compounds or controls.
-
Add 5 µL of the diluted PI3K enzyme to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of a solution containing ATP and PIP2.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each PI3K isoform.
-
Data Presentation and Interpretation
The results should be summarized in a table for clear comparison.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Test Compound | Experimental | Experimental | Experimental | Experimental |
| GDC-0941 (Control) | ~3 | ~33 | ~3 | ~75 |
| Alpelisib (Control) | ~5 | ~1200 | ~290 | ~250 |
Note: IC50 values for control compounds are approximate and may vary based on assay conditions.[6][11]
A low nanomolar IC50 value against one or more PI3K isoforms would provide strong evidence for direct enzymatic inhibition. The isoform profile will reveal the compound's selectivity. For instance, if the test compound shows a significantly lower IC50 for PI3Kα compared to other isoforms, it suggests α-selectivity, similar to Alpelisib.
Part 2: Cellular Target Engagement and Pathway Inhibition
Following successful in vitro validation, the next critical step is to determine if the compound can engage its target within a cellular context and inhibit the PI3K signaling pathway. This is crucial as it accounts for cell permeability and stability.
Causality Behind Experimental Choices
Western blotting is the gold standard for measuring changes in protein phosphorylation states. We will assess the phosphorylation of Akt (at Ser473) and the downstream ribosomal protein S6 (at Ser235/236), which are well-established biomarkers of PI3K pathway activity.[12][13][14] A reduction in the phosphorylation of these proteins following treatment would indicate successful target engagement. We will use a cancer cell line with a known constitutively active PI3K pathway, such as the breast cancer cell line MCF-7 (which harbors a PIK3CA mutation), to ensure a robust and measurable baseline signal.[8][15]
Step-by-Step Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound, GDC-0941, and Alpelisib for 2-4 hours. Include a vehicle-only (DMSO) control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels.
-
Data Presentation and Interpretation
The results will demonstrate a dose-dependent decrease in the phosphorylation of Akt and S6 if the compound is an effective PI3K inhibitor in cells. The potency can be compared to GDC-0941 and Alpelisib.
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) | p-S6 (Ser235/236) / Total S6 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Test Compound (Low Dose) | Experimental | Experimental |
| Test Compound (High Dose) | Experimental | Experimental |
| GDC-0941 (Control) | < 1.0 | < 1.0 |
| Alpelisib (Control) | < 1.0 | < 1.0 |
A significant, dose-dependent reduction in the p-Akt/Akt and p-S6/S6 ratios would confirm that the compound inhibits the PI3K pathway in a cellular environment.
Part 3: Functional Validation of Anti-Proliferative Activity
The ultimate validation of a potential anti-cancer agent is its ability to elicit a functional cellular response, such as inhibiting cell proliferation or inducing cell death.
Causality Behind Experimental Choices
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[18] By measuring the dose-dependent effect of our test compound on the viability of MCF-7 cells, we can quantify its anti-proliferative potency (IC50) and directly compare it to our control inhibitors.
Step-by-Step Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound and control inhibitors (GDC-0941, Alpelisib) in triplicate. Include vehicle-only and no-cell (blank) controls.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Data Presentation and Interpretation
The anti-proliferative potency of the compounds will be compared based on their IC50 values.
| Compound | Anti-proliferative IC50 in MCF-7 cells (µM) |
| Test Compound | Experimental |
| GDC-0941 (Control) | Expected in low µM range |
| Alpelisib (Control) | Expected in low µM range |
An IC50 value in the low micromolar or nanomolar range, comparable to or better than the control inhibitors, would strongly support the compound's potential as an anti-cancer agent acting through PI3K inhibition. This functional data, combined with the direct enzymatic and cellular pathway inhibition data, provides a comprehensive validation of the bioactivity of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
References
-
Western blot analysis of p-AKT, AKT, p-mTOR, mTOR, rpS6, prpS6, Fbx32,... - ResearchGate. Available at: [Link]
-
Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - NIH. Available at: [Link]
-
Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PubMed Central. Available at: [Link]
-
Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC - NIH. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. Available at: [Link]
-
Phase I study of alpelisib (BYL719), an α-specific PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed. Available at: [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH. Available at: [Link]
-
The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed Central. Available at: [Link]
-
Stopping pancreatic cancer spread using benzaldehyde - ecancer. Available at: [Link]
-
Response and determinants of cancer cell susceptibility to PI3K inhibitors. Available at: [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC - PubMed Central. Available at: [Link]
-
Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer - MDPI. Available at: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. Available at: [Link]
-
Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy - AACR Journals. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer - YouTube. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing). Available at: [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. Available at: [Link]
-
Benzaldehyde derivatives with investigated inhibition profile 2.... - ResearchGate. Available at: [Link]
-
SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib) meets primary endpoint in HR+/HER2- advanced breast cancer with PIK3CA mutation - Swiss Biotech Association. Available at: [Link]
-
GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo - AACR Journals. Available at: [Link]
-
Western blots of pS6 S235/236 and pAKT S473 were normalized with total... - ResearchGate. Available at: [Link]
-
Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][3][5][12]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed. Available at: [Link]
-
A direct fluorometric activity assay for lipid kinases and phosphatases - PMC - NIH. Available at: [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - MDPI. Available at: [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. Available at: [Link]
-
Ribosomal S6 kinase and AKT phosphorylation as pharmacodynamic biomarkers in patients with myelodysplastic syndrome treated with RAD001 - PubMed. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC - NIH. Available at: [Link]
-
Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells - MDPI. Available at: [Link]
-
PI3K (p110α[E545K]/p85α) Protocol - Promega Corporation. Available at: [Link]
Sources
- 1. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.de [promega.de]
- 10. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ribosomal S6 kinase and AKT phosphorylation as pharmacodynamic biomarkers in patients with myelodysplastic syndrome treated with RAD001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Off-Target Profile Analysis of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde and Related p70S6K Inhibitors
This guide provides a comprehensive framework for the off-target profiling of the novel chemical entity 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. Lacking direct published data on this specific molecule, we will establish a robust profiling strategy by comparing it with two well-characterized inhibitors that modulate the same signaling axis: the highly selective p70S6K1 inhibitor PF-4708671 and the dual p70S6K/Akt inhibitor M2698 . This comparative approach is essential for anticipating potential liabilities, uncovering secondary pharmacology, and ultimately guiding the development of a safe and effective therapeutic candidate.
The structural motifs of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde, particularly the piperazine and sulfonylphenyl groups, suggest a potential interaction with the ATP-binding pocket of protein kinases. Our working hypothesis is that its primary target is p70 Ribosomal S6 Kinase (p70S6K), a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making p70S6K a compelling therapeutic target.[2] However, the ultimate value of any kinase inhibitor is defined not only by its on-target potency but also by its selectivity across the entire kinome and other safety-relevant protein families.[3][4]
This guide will detail the requisite experimental workflows, present the known off-target data for our benchmark compounds, and provide the scientific rationale for each step, empowering research and drug development professionals to conduct a thorough and self-validating investigation.
The Strategic Imperative of Early Off-Target Profiling
Undertaking a comprehensive off-target profiling campaign early in the drug discovery process is not merely a regulatory formality; it is a critical, value-driving activity. Unforeseen interactions with other kinases or proteins can lead to toxicity or, in some cases, beneficial polypharmacology.[3] Kinase inhibitors, due to the conserved nature of the ATP-binding site, are particularly prone to off-target effects.[4] A systematic screen allows us to:
-
De-risk Development: Identify potential safety liabilities, such as cardiac ion channel modulation (e.g., hERG) or inhibition of kinases essential for normal physiology, before significant resources are invested.
-
Understand the Full Mechanism of Action: Distinguish between cellular effects driven by the primary target and those caused by off-target engagement.
-
Identify Opportunities: Uncover unexpected therapeutic potential where an off-target effect may be beneficial for a particular disease indication.[5]
Our comparative analysis will therefore focus on two key areas: kinome-wide selectivity and safety pharmacology against a standard panel of non-kinase targets.
Comparative Kinase Selectivity Profiles
A compound's selectivity is a primary determinant of its therapeutic window. Here, we compare the known kinase inhibition profiles of PF-4708671, a tool compound valued for its specificity, and M2698, a clinical candidate designed with dual-target engagement.
PF-4708671 is recognized as the first highly specific inhibitor of the p70S6K1 isoform.[1][6] Its value lies in its clean profile against closely related kinases, making it an excellent tool for delineating the specific functions of S6K1.[1]
M2698 was developed as a dual inhibitor of p70S6K and the upstream kinase Akt (isoforms 1 and 3).[7][8] This design rationale is based on overcoming a common resistance mechanism where mTORC1 inhibition leads to a compensatory feedback activation of Akt.[7] By inhibiting both, M2698 can achieve a more sustained pathway inhibition.[7]
| Target Kinase | PF-4708671 IC₅₀ (nM) | M2698 IC₅₀ (nM) | Rationale for Comparison |
| p70S6K (S6K1) | 160 | 1 | Primary Target |
| Akt1 | >10,000 | 1 | Key upstream kinase in the pathway; primary target for M2698. |
| Akt3 | Not Reported | 1 | Akt isoform relevant in certain cancers. |
| p70S6K2 | 65,000 | Not Reported | Closely related S6K isoform; key for assessing selectivity. |
| MSK1 | 950 | <10 | Off-target with potential for downstream signaling effects. |
| MSK2 | Not Reported | <10 | Closely related to MSK1. |
| RSK1 | 4,700 | Not Reported | Related AGC family kinase. |
| RSK2 | 9,200 | Not Reported | Related AGC family kinase. |
| PKA | >10,000 | <10 | Common off-target for ATP-competitive inhibitors. |
| PKG1a/b | Not Reported | <10 | Potential off-target related to PKA. |
| PrKX | Not Reported | <10 | Potential off-target related to PKA. |
Data compiled from multiple sources.[6][7][9]
This table starkly illustrates two distinct design philosophies. PF-4708671 achieves high selectivity for S6K1, with over 400-fold weaker activity against the closely related S6K2. In contrast, M2698 is potently active against p70S6K, Akt1, and Akt3, and also shows activity within a 10-fold window against a small number of other kinases, including PKA and MSK families.[7] For our novel compound, 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde, this data establishes a clear roadmap for initial screening: it must be profiled against S6K1, S6K2, Akt isoforms, and the key off-targets identified for M2698.
Experimental Methodologies and Workflows
To generate a robust and reliable off-target profile, a multi-tiered experimental approach is required. This involves biochemical assays for direct target engagement and cellular assays to confirm activity in a physiological context.
Tier 1: Comprehensive Kinome Profiling
The logical first step is to screen the test compound against a broad panel of kinases to map its selectivity landscape. A radiometric kinase assay is a gold-standard method for this purpose.
Caption: The PI3K/Akt/mTOR/p70S6K Signaling Pathway.
This diagram illustrates the core logic of the pathway. Growth factor signaling activates PI3K, leading to the activation of Akt. Akt, in turn, can activate mTOR Complex 1 (mTORC1), which directly phosphorylates and activates p70S6K. [10]Activated p70S6K then phosphorylates multiple substrates, including the ribosomal protein S6, to promote protein synthesis and cell growth. [2]
-
Implications of M2698's Profile: M2698's dual inhibition of Akt and p70S6K provides a powerful blockade of the pathway. [7]Its off-target activity against PKA, however, would need careful monitoring in preclinical safety studies, as PKA is a crucial regulator of numerous cellular processes, including metabolism and cardiac function.
-
Implications of PF-4708671's Profile: The high selectivity of PF-4708671 makes it an ideal probe to study the specific consequences of S6K1 inhibition without confounding effects from Akt or other kinases. [1][6]However, its utility as a therapeutic might be limited by the Akt feedback activation loop. [7]* Guiding the Profiling of the NCE: For 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde, the key questions are:
-
How potent is it against p70S6K1?
-
How selective is it against the closely related S6K2?
-
Does it inhibit Akt or other upstream kinases, suggesting a profile more like M2698?
-
Does it hit any of the known off-targets of M2698, such as PKA or MSK1?
-
What is its activity at the hERG channel and other key safety targets?
-
Conclusion
The off-target profile of a drug candidate is a critical component of its identity, directly influencing its safety, efficacy, and ultimate clinical success. While 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde remains an uncharacterized entity, a clear and logical path for its investigation can be paved by leveraging the extensive knowledge base of existing inhibitors. By using the highly selective PF-4708671 and the dual-target inhibitor M2698 as benchmarks, we have established a comprehensive, multi-tiered strategy for profiling. This approach, combining broad kinome screening with essential safety pharmacology assays, provides a self-validating system to thoroughly characterize the compound's activity. The resulting data will be instrumental in making informed decisions, de-risking the development program, and ultimately determining the therapeutic potential of this novel compound.
References
-
Machl, A., Wilker, E., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. American Journal of Cancer Research, 6(4), 856–873. Available at: [Link]
-
Machl, A., et al. (2016). Original Article M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and cro. e-Century Publishing Corporation. Available at: [Link]
-
Antolin, A. A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Machl, A., et al. (2016). M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier. PubMed. Available at: [Link]
-
Abo-Elnasr, A. A., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 277, 116540. Available at: [Link]
-
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 87. Available at: [Link]
-
Pearce, L. R., Komander, D., & Alessi, D. R. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245–255. Available at: [Link]
-
Lee, J. H., et al. (2015). PF-4708671, a specific inhibitor of p70 ribosomal S6 kinase 1, activates Nrf2 by promoting p62-dependent autophagic degradation of Keap1. Biochemical and Biophysical Research Communications, 466(3), 472-478. Available at: [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. protocols.io. Available at: [Link]
-
Le, T. B., et al. (2021). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16066-16083. Available at: [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration. Available at: [Link]
-
Bostner, J., et al. (2012). Deciphering downstream gene targets of PI3K/mTOR/p70S6K pathway in breast cancer. BMC Genomics, 13, 498. Available at: [Link]
-
LoRusso, P. M., et al. (2021). Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer. Journal of Hematology & Oncology, 14(1), 121. Available at: [Link]
-
Populo, H., et al. (2011). The PI3K/Akt and mTOR/P70S6K signaling pathways in human uveal melanoma cells: interaction with B-Raf/ERK. Experimental Eye Research, 93(4), 484-493. Available at: [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. Available at: [Link]
-
Wong, A. S. T., & Yan, T. (2022). p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector. Cancer Letters, 532, 215593. Available at: [Link]
-
He, Y., et al. (2015). PI3K/AKT/mTOR/p70S6K Pathway Is Involved in Aβ25-35-Induced Autophagy. BioMed Research International, 2015, 161020. Available at: [Link]
-
Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140. Available at: [Link]
-
Das, A., et al. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(17), e1911. Available at: [Link]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Available at: [Link]
-
Vasan, N., et al. (2021). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Cancers, 13(16), 4153. Available at: [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]
-
Tew, G. W. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 10, 259. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
Sources
- 1. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
